molecular formula C24H19FN2O2 B12346673 (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide

(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B12346673
M. Wt: 386.4 g/mol
InChI Key: LRECDNZTWABHAV-UHFFFAOYSA-N
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Description

(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a chromene core, a carboxamide group, and fluorinated and methylated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions One common approach is to start with the chromene core, which can be synthesized through a cyclization reaction of suitable precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • Tris-(2-methoxy-phenyl)-borane, compound with 5-methyl-2H-pyrazol-3-ylamine

Uniqueness

(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is unique due to its specific structural features, such as the combination of a chromene core with fluorinated and methylated phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H19FN2O2

Molecular Weight

386.4 g/mol

IUPAC Name

2-(5-fluoro-2-methylphenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide

InChI

InChI=1S/C24H19FN2O2/c1-15-7-3-5-9-20(15)26-23(28)19-13-17-8-4-6-10-22(17)29-24(19)27-21-14-18(25)12-11-16(21)2/h3-14H,1-2H3,(H,26,28)

InChI Key

LRECDNZTWABHAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4C

Origin of Product

United States

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